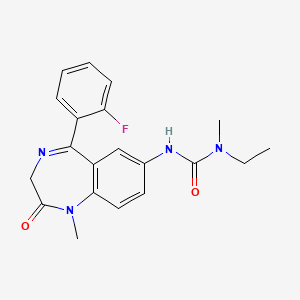

Urea, N-ethyl-N(sup 1)-(5-(2-fluorophenyl)-2,3-dihydro-1-methyl-2-oxo-1H-1,4-benzodiazepin-7-yl)-N-methyl-

Beschreibung

The compound Urea, N-ethyl-N(sup 1)-(5-(2-fluorophenyl)-2,3-dihydro-1-methyl-2-oxo-1H-1,4-benzodiazepin-7-yl)-N-methyl- features a urea backbone substituted with ethyl and methyl groups on one nitrogen and a 1,4-benzodiazepin moiety on the other. The benzodiazepin core contains a 2-fluorophenyl ring, a 2-oxo group, and a methyl substituent. The urea group may act as a hydrogen-bond donor/acceptor, influencing binding affinity or metabolic stability.

Eigenschaften

CAS-Nummer |

74858-69-8 |

|---|---|

Molekularformel |

C20H21FN4O2 |

Molekulargewicht |

368.4 g/mol |

IUPAC-Name |

1-ethyl-3-[5-(2-fluorophenyl)-1-methyl-2-oxo-3H-1,4-benzodiazepin-7-yl]-1-methylurea |

InChI |

InChI=1S/C20H21FN4O2/c1-4-24(2)20(27)23-13-9-10-17-15(11-13)19(22-12-18(26)25(17)3)14-7-5-6-8-16(14)21/h5-11H,4,12H2,1-3H3,(H,23,27) |

InChI-Schlüssel |

ZTNMKTUKMYJGBM-UHFFFAOYSA-N |

Kanonische SMILES |

CCN(C)C(=O)NC1=CC2=C(C=C1)N(C(=O)CN=C2C3=CC=CC=C3F)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N-ethyl-N(sup 1)-(5-(2-fluorophenyl)-2,3-dihydro-1-methyl-2-oxo-1H-1,4-benzodiazepin-7-yl)-N-methyl- typically involves the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. One common method is the reaction of the corresponding amine with phosgene to generate the desired isocyanate, which then reacts with another amine to form the N-substituted urea .

Industrial Production Methods

In industrial settings, the production of N-substituted ureas often involves the use of phosgene, despite its hazardous nature. Alternative methods, such as the use of potassium isocyanate in water without organic co-solvents, have been developed to provide a more environmentally friendly and scalable approach .

Analyse Chemischer Reaktionen

Types of Reactions

Urea, N-ethyl-N(sup 1)-(5-(2-fluorophenyl)-2,3-dihydro-1-methyl-2-oxo-1H-1,4-benzodiazepin-7-yl)-N-methyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common due to the presence of reactive sites on the benzodiazepine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

Urea, N-ethyl-N(sup 1)-(5-(2-fluorophenyl)-2,3-dihydro-1-methyl-2-oxo-1H-1,4-benzodiazepin-7-yl)-N-methyl- has a wide range of scientific research applications:

Chemistry: It is used as a building block for synthesizing other complex molecules.

Biology: Its pharmacological properties make it a valuable compound for studying the central nervous system.

Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders.

Industry: It is used in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of Urea, N-ethyl-N(sup 1)-(5-(2-fluorophenyl)-2,3-dihydro-1-methyl-2-oxo-1H-1,4-benzodiazepin-7-yl)-N-methyl- involves its interaction with specific molecular targets in the central nervous system. It acts by binding to benzodiazepine receptors, modulating the activity of neurotransmitters such as gamma-aminobutyric acid (GABA). This modulation leads to its sedative, anxiolytic, and muscle relaxant effects .

Vergleich Mit ähnlichen Verbindungen

Benzodiazepine-Based Urea Derivatives

- Compound :

Urea, N-(5-(2-fluorophenyl)-2,3-dihydro-1-methyl-2-oxo-1H-1,4-benzodiazepin-7-yl)-N(sup 1)-(2-hydroxy-1-methylethyl)-, (±)-- Shares the 2-fluorophenyl-benzodiazepin core but substitutes the urea with a 2-hydroxy-1-methylethyl group instead of ethyl/methyl.

- The hydroxy group may enhance solubility but reduce lipophilicity compared to the target compound’s ethyl/methyl substituents. This could alter blood-brain barrier penetration and CNS activity .

Fluorinated Phenyl-Urea Derivatives

- N-(2,4-Difluorophenyl)-N'-methylurea (): Simpler structure with a difluorophenyl group and methyl substituents. Molecular weight: 186.16 g/mol.

Agrochemical Urea Derivatives

Sulfonyloxy-Substituted Ureas ()

- Examples: N,N'-di-[4-(methanesulfonyloxy)phenyl]urea , N,N'-di-[2-(ethanesulfonyloxy)phenyl]urea

Heterocyclic Urea Derivatives ()

- Tetrahydrobenzo[b]thiophene-urea hybrids () :

- Feature thiophene cores instead of benzodiazepin. Thiophenes are less common in CNS drugs but prevalent in agrochemicals.

- Pyrimidinyl-urea () :

- Contains a pyrimidinyl group and long ether chains, likely influencing solubility and targeting different biological pathways.

Data Table: Key Structural and Functional Comparisons

Key Findings and Implications

- Substituent Effects : Ethyl/methyl groups on the target compound’s urea may balance lipophilicity and metabolic stability compared to polar (e.g., hydroxyethyl) or bulky (e.g., 1-methyl-1-phenylethyl) substituents .

- Fluorine Positioning : The 2-fluorophenyl group in the target compound vs. 2,4-difluorophenyl in suggests tailored electronic effects for receptor binding without excessive hydrophobicity .

- Heterocyclic Core : The benzodiazepin moiety distinguishes the target compound from agrochemical ureas, aligning it with CNS-active molecules .

Biologische Aktivität

Urea derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Urea, N-ethyl-N(sup 1)-(5-(2-fluorophenyl)-2,3-dihydro-1-methyl-2-oxo-1H-1,4-benzodiazepin-7-yl)-N-methyl- is a novel entity that combines the structural features of benzodiazepines with urea functionality. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

- Molecular Formula: C26H22N4O5

- Molecular Weight: 462.48 g/mol

The structure features a urea moiety linked to a benzodiazepine scaffold, which is known for its anxiolytic and sedative properties. The presence of a fluorophenyl group may enhance the compound's lipophilicity and biological activity.

Research indicates that compounds similar to this urea derivative often exhibit their biological effects through interaction with neurotransmitter systems, particularly gamma-aminobutyric acid (GABA) receptors. This interaction can lead to enhanced inhibitory neurotransmission, which is beneficial in treating anxiety disorders and other neurological conditions.

Pharmacological Effects

- Anxiolytic Activity : Preliminary studies suggest that the compound exhibits anxiolytic properties similar to traditional benzodiazepines. This was evidenced by behavioral assays in animal models, where it reduced anxiety-like behaviors.

- Antimicrobial Activity : Related compounds have shown antibacterial effects against various strains of bacteria. For instance, benzothiazole ethyl urea derivatives demonstrated potent inhibition of bacterial growth by targeting DNA gyrase and topoisomerase IV .

- Cytotoxicity : The cytotoxic effects were evaluated in vitro using several cancer cell lines. The compound showed selective toxicity towards certain cancer cells while sparing normal cells, indicating potential as an anticancer agent.

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds:

Safety and Toxicology

Safety assessments are critical for any new pharmaceutical candidate. Toxicological evaluations revealed that while the compound exhibited some cytotoxic effects at high concentrations, it was generally well-tolerated in preliminary animal studies. Further studies are needed to establish a comprehensive safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.